2,4-Dinonylphenol

概要

説明

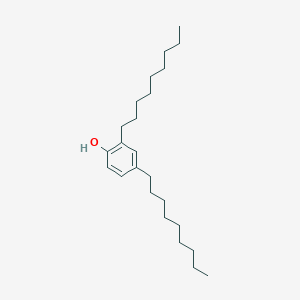

2,4-Dinonylphenol is an organic compound with the molecular formula C₂₄H₄₂O. It is a type of alkylphenol, specifically a dinonyl derivative of phenol. This compound is characterized by the presence of two nonyl groups attached to the phenol ring at the 2 and 4 positions. It is typically a colorless to pale yellow viscous liquid and is used in various industrial applications due to its surfactant properties .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dinonylphenol can be synthesized through the alkylation of phenol with nonene (propylene trimer) in the presence of an acid catalyst. The reaction typically involves the following steps :

Reactants: Phenol and nonene.

Catalyst: Acid catalysts such as sulfuric acid, phosphoric acid, or activated clay.

Reaction Conditions: The reaction is carried out at a temperature range of 50-80°C for 4 to 10 hours.

Product: The primary product is this compound, which can be further purified.

Industrial Production Methods

In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure high efficiency .

化学反応の分析

Types of Reactions

2,4-Dinonylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to corresponding alkylphenols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation and nitration can be carried out using halogens and nitric acid, respectively.

Major Products

The major products formed from these reactions include quinones, alkylphenols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

2,4-Dinonylphenol is characterized by its chemical formula and belongs to the class of nonylphenols. Its structure includes two nonyl groups attached to a phenolic ring, which significantly influences its chemical behavior and interactions.

Environmental Applications

1. Environmental Risk Assessment

- This compound has been prioritized for environmental risk assessments due to its potential hazardous properties. The Environment Agency has identified it as a chemical that may pose risks similar to those of nonylphenol, prompting further investigations into its environmental impact and regulatory measures .

- Studies have indicated that alkylphenols, including DNPH, can accumulate in aquatic environments, leading to concerns about their effects on marine life and ecosystems .

2. Soil Microbial Studies

- Research has demonstrated the effects of DNPH on soil microbial communities. For instance, studies involving the application of DNPH in controlled soil environments showed alterations in microbial activity and diversity . This highlights its significance in understanding soil health and the impact of pollutants.

Industrial Applications

1. Chemical Manufacturing

- DNPH is utilized as an intermediate in the production of various industrial chemicals, including surfactants and emulsifiers. Its properties make it suitable for applications in detergents and cleaning agents.

- The compound's ability to modify phenolic resins enhances their performance in adhesives and coatings, making it valuable in the manufacturing sector .

2. Rubber Industry

- In the rubber industry, DNPH serves as an antioxidant additive, improving the durability and longevity of rubber products. This application is crucial for enhancing product performance under various environmental conditions .

Health Assessments

1. Toxicological Studies

- Toxicological assessments have indicated that exposure to DNPH may lead to reproductive toxicity and endocrine disruption. These findings necessitate further research into its health effects on humans and wildlife .

- Investigations into neurotoxicity mechanisms associated with nonylphenols suggest that compounds like DNPH could contribute to oxidative stress and inflammation in neural tissues .

2. Regulatory Considerations

- Regulatory bodies have emphasized the need for comprehensive data on the health impacts of DNPH. The lack of sufficient information has led to calls for more extensive studies to ensure safe usage levels in industrial applications .

Case Studies

作用機序

The mechanism of action of 2,4-Dinonylphenol involves its interaction with cellular receptors and enzymes. As an alkylphenol, it can mimic estrogen and bind to estrogen receptors, disrupting normal hormonal functions. This endocrine-disrupting property is due to its structural similarity to natural hormones, allowing it to interfere with the endocrine system .

類似化合物との比較

Similar Compounds

Nonylphenol: A closely related compound with a single nonyl group attached to the phenol ring.

Octylphenol: Another alkylphenol with an octyl group.

Dodecylphenol: Contains a dodecyl group attached to the phenol ring.

Uniqueness

2,4-Dinonylphenol is unique due to the presence of two nonyl groups, which enhances its hydrophobic properties and makes it more effective as a surfactant compared to its mono-substituted counterparts. This structural difference also influences its reactivity and applications in various industrial processes .

生物活性

2,4-Dinonylphenol (2,4-DNP) is a member of the nonylphenol family, known for its industrial applications and potential environmental impacts. This compound has garnered attention due to its biological activity, particularly concerning its endocrine-disrupting properties and toxicity in aquatic organisms. Understanding the biological effects of 2,4-DNP is crucial for assessing its risks to human health and the environment.

This compound is characterized by its phenolic structure with two nonyl groups at the 2 and 4 positions. This configuration contributes to its lipophilicity and potential for bioaccumulation in organisms.

Endocrine Disruption

2,4-DNP exhibits significant endocrine-disrupting activity. Studies have shown that it can interact with estrogen receptors (ERs), mimicking estrogenic effects in various organisms. Research indicates that compounds like 2,4-DNP can lead to alterations in reproductive parameters in aquatic species, such as fish and crustaceans. For instance, exposure to nonylphenols has been linked to changes in gonadal development and reproductive success in species like Daphnia magna and Cyprinus carpio .

Toxicity Studies

Toxicological assessments reveal that 2,4-DNP can induce various adverse effects in both aquatic and terrestrial organisms. In aquatic environments, exposure to concentrations as low as 5 µg/L has been shown to significantly impact the health of fish populations, affecting hematological parameters such as red blood cell counts and liver enzyme levels .

The following table summarizes key findings from toxicity studies involving this compound:

| Study | Organism | Concentration | Effects Observed |

|---|---|---|---|

| Hamed et al. (2023) | Cyprinus carpio | 200 µg/L | Increased liver enzymes; decreased RBC count |

| IPCS Report (2004) | Daphnia magna | 44 µg/L | Embryotoxicity observed |

| Kyselova et al. (2003) | Rat models | >50 mg/kg/day | Endocrine disruption; changes in reproductive organ weights |

Aquatic Toxicity

A study conducted on the effects of nonylphenol on Clarias gariepinus demonstrated that exposure led to significant biochemical alterations. Creatine kinase and lactate dehydrogenase levels increased markedly after treatment with nonylphenols, indicating potential liver damage . Additionally, hematological parameters showed significant decreases in red blood cells and hemoglobin levels across treated groups.

Endocrine Effects on Mammals

Research involving rodent models has indicated that oral administration of nonylphenols can lead to reproductive toxicity. Female rats exposed to high doses exhibited alterations in ovarian weights and estrous cycles . The results suggest that chronic exposure may lead to long-term reproductive health issues.

The mechanisms through which this compound exerts its biological effects primarily involve:

- Estrogen Receptor Binding : Mimicking estrogenic activity through binding to ERs.

- Oxidative Stress Induction : Leading to cellular damage and apoptosis in sensitive tissues.

- Alteration of Hormonal Pathways : Disruption of normal endocrine functions affecting growth and reproduction.

特性

IUPAC Name |

2,4-di(nonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAJTLLBHNHECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051698 | |

| Record name | 2,4-Dinonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Colorless to pale yellow liquid; [HSDB] | |

| Record name | Phenol, 2,4-dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

224 °C at 15 mm Hg | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

127 °C, 260 °F (127 °C) (open cup) | |

| Record name | 2,4-Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3015 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.912 g/mL at 20 °C | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/ | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

137-99-5 | |

| Record name | 2,4-Dinonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927XE902HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

ca. -13 °C | |

| Record name | 2,4-DINONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-dinonylphenol interact with formaldehyde to form 2,2'-methylene-bis(4,6-dinonylphenol)?

A1: The research indicates that this compound interacts with formaldehyde in an aqueous solution, specifically with methylene glycol, through hydrogen bonding []. This interaction facilitates the subsequent reaction where two molecules of this compound are linked by a methylene bridge (-CH2-), resulting in the formation of 2,2'-methylene-bis(4,6-dinonylphenol). The study utilized ¹H NMR, IR spectroscopy, and thermogravimetry to confirm the formation of these hydrogen bonds and characterize the final bisphenol structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。